Methyl 2-amino-4-methylpent-4-enoate
Description
Significance of Methyl 2-amino-4-methylpent-4-enoate within the Unnatural Amino Acid Framework
This compound, a derivative of the amino acid leucine, falls under the category of unnatural amino acids. Unnatural amino acids are those not found among the 20 common proteinogenic amino acids. Their incorporation into peptides can lead to structures with enhanced stability, modified biological activity, and novel functionalities. The presence of the alkene moiety in this compound provides a reactive handle for a variety of chemical transformations, making it a valuable tool for chemists.
The significance of this compound lies in its potential as a synthetic intermediate. The alkene group can participate in a range of addition reactions, allowing for the introduction of diverse functional groups. This capability is particularly useful in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.
Overview of Research Paradigms for Alkene-Containing Amino Acid Derivatives
Research involving alkene-containing amino acid derivatives is multifaceted, exploring their synthesis, reactivity, and applications. A primary focus is their use in constructing modified peptides and proteins. The alkene functionality allows for post-synthetic modifications, such as cross-linking to create cyclic peptides or for the attachment of labels and drug molecules.
One of the key research paradigms is the use of these derivatives in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The thiol-ene reaction, for instance, involves the addition of a thiol to an alkene and is a prime example of a click reaction that can be utilized with alkene-containing amino acids. This reaction is highly efficient and can be conducted under mild conditions, making it suitable for biological applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-methylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)4-6(8)7(9)10-3/h6H,1,4,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGQAXYGUHWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Amino 4 Methylpent 4 Enoate and Its Analogues
Established Chemical Synthesis Routes
Palladium-Catalyzed Coupling Reactions with Zinc Reagents
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the Negishi coupling, which utilizes organozinc reagents, is particularly effective for forming carbon-carbon bonds. This methodology has been successfully applied to the synthesis of olefinic amino acid derivatives.
The general approach involves the coupling of an organozinc reagent with a suitable electrophile containing the amino acid backbone. For the synthesis of analogues of methyl 2-amino-4-methylpent-4-enoate, this could involve the reaction of an alkenyl halide with a zinc-containing amino acid derivative. The use of alkylzinc reagents in palladium-catalyzed cross-coupling reactions has been well-documented, providing a versatile route to various organic structures. nih.gov
The stability and reactivity of organozinc reagents are crucial factors for the success of these coupling reactions. The preparation of alkylzinc reagents is often achieved through the direct insertion of zinc into alkyl halides. researchgate.net These reagents can then be used in palladium-catalyzed reactions to form C(sp²)–C(sp³) bonds. nih.gov For instance, homoallylic and homopropargylic alkylzinc reagents have been shown to be effective coupling partners with alkenyl halides, leading to the formation of 1,5-dienes and 1,5-enynes. nih.gov
Recent advancements have focused on developing milder reaction conditions and expanding the substrate scope. For example, the combination of Pd(OAc)₂ and Bu₄NBr has been shown to catalyze the cross-coupling between aryl iodides and alkylzinc reagents efficiently at room temperature or even at -20 °C. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Alkylzinc Reagents
| Entry | Organometallic Reagent | Electrophile | Catalyst | Product | Yield (%) | Reference |
| 1 | Homoallylic zinc reagent | Alkenyl halide | Pd(0) | 1,5-diene | High | nih.gov |
| 2 | Homopropargylic zinc reagent | Alkenyl halide | Pd(0) | 1,5-enyne | High | nih.gov |
| 3 | Alkylzinc chloride | Aryl iodide | Pd(OAc)₂/Bu₄NBr | Alkyl-aryl compound | Excellent | nih.gov |
Alkylation Approaches Utilizing Imine Intermediates
The alkylation of imine intermediates is a widely used strategy for the synthesis of α-amino acids. This method typically involves the deprotonation of an imine derived from an amino acid ester to form a stabilized carbanion, which is then reacted with an electrophile.
Imines, formed from the condensation of amines and carbonyl compounds, are versatile intermediates in organic synthesis. nih.gov Their reactivity can be tuned based on the substituents on the nitrogen and carbon atoms. In the context of amino acid synthesis, imines derived from glycine (B1666218) esters are commonly used as nucleophiles in alkylation reactions.
The general process involves the formation of an imine, followed by deprotonation with a strong base to generate a nucleophilic species. This intermediate then reacts with an appropriate alkylating agent to introduce the desired side chain. For the synthesis of this compound, a suitable electrophile would be a halide such as 1-bromo-2-methylprop-2-ene.
Multicomponent reactions involving imines have also gained significant attention for the diversity-oriented synthesis of complex molecules. nih.gov These reactions allow for the construction of intricate molecular scaffolds in a single step from simple starting materials.
Radical Functionalization Strategies for Olefinic Amino Acids
Radical-based methods offer a complementary approach to the synthesis and modification of amino acids. nih.gov These reactions often proceed under mild conditions and exhibit excellent functional group tolerance.
One strategy for the synthesis of olefinic amino acids involves the radical addition to existing double bonds. For instance, the photoredox-mediated Giese reaction allows for the addition of α-amino radicals to acrylate (B77674) derivatives, providing access to γ-amino acids. nih.gov The key α-amino radical species can be generated through various methods, including the decarboxylation of α-amino acids or the proton-coupled electron-transfer (PCET) reduction of imines. nih.gov
Furthermore, the direct functionalization of unsaturated amino acids through radical pathways has been demonstrated. acs.org This includes methods for the introduction of fluorine, azide (B81097), and hydroxyl groups into the side chains of amino acids. acs.org For example, the radical addition of hydrogen fluoride (B91410) to unsaturated amino acids provides a direct route to side-chain-fluorinated amino acid derivatives. acs.org
Visible light-mediated three-component functionalization of olefins has also been developed for the synthesis of β-amino alcohols and amino ethers. rsc.org This strategy utilizes a sulfoxyimidoylsulfonium salt as an N-centered radical precursor. rsc.org
Horner-Wadsworth-Emmons Reaction Protocols for Olefinic Amino Acid Derivatives
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. nrochemistry.comalfa-chemistry.comwikipedia.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an olefin. This reaction is particularly useful for the synthesis of α,β-unsaturated esters, which can be further elaborated to olefinic amino acids.
The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.org The reaction mechanism involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. The resulting intermediate eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org
The preparation of the required phosphonate reagents can be achieved through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. alfa-chemistry.com For the synthesis of olefinic amino acid derivatives, a phosphonate containing the amino acid backbone is required. For example, methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate is a commonly used HWE reagent for the preparation of α,β-unsaturated amino acid derivatives. orgsyn.org
The stereochemical outcome of the HWE reaction can be influenced by various factors, including the reaction conditions and the structure of the phosphonate and the carbonyl compound. wikipedia.orgresearchgate.net
Table 2: Key Features of the Horner-Wadsworth-Emmons Reaction
| Feature | Description | Reference |
| Reactants | Stabilized phosphonate carbanion and an aldehyde or ketone | wikipedia.org |
| Product | Predominantly (E)-alkene | wikipedia.org |
| Byproduct | Water-soluble dialkylphosphate salt | wikipedia.org |
| Advantages | High stereoselectivity, mild reaction conditions, easy purification | orgsyn.org |
Claisen Rearrangement Approaches in Amino Acid Synthesis
The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that has been effectively utilized in the synthesis of γ,δ-unsaturated amino acids. wikipedia.orgmasterorganicchemistry.com The Ireland-Claisen rearrangement, a variation of the classic Claisen rearrangement, is particularly noteworthy for its application in amino acid synthesis. acs.org
The Ireland-Claisen rearrangement involves the reaction of an allylic ester with a strong base to form an enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal (B89532). masterorganicchemistry.com This intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement upon heating to yield a γ,δ-unsaturated carboxylic acid. acs.org This method has been successfully applied to the synthesis of highly hindered and cycloalkenyl-substituted amino acids. acs.org
The Kazmaier-Claisen rearrangement is another useful variant that proceeds via a chelated enolate intermediate formed from an unsaturated amino acid ester, a strong base, and a metal salt, often zinc chloride. wikipedia.org This method provides good yields and high stereospecificity.
The stereochemical outcome of the Claisen rearrangement is often predictable, with the reaction proceeding through a chair-like transition state. The geometry of the enolate or silyl ketene acetal intermediate plays a crucial role in determining the stereochemistry of the final product. acs.org
Oxidation Methods in Synthetic Pathways
Oxidation reactions are fundamental transformations in organic synthesis and can be employed at various stages in the synthesis of complex molecules like olefinic amino acids. While not a direct method for constructing the core structure of this compound, oxidation can be crucial for introducing specific functional groups or for modifying existing ones.
For example, an alcohol precursor could be oxidized to an aldehyde, which can then participate in a subsequent Horner-Wadsworth-Emmons reaction to form the desired olefin. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.
In some synthetic routes, an oxidation step might be necessary to adjust the oxidation state of a particular carbon atom or to introduce a leaving group for a subsequent substitution reaction. The choice of oxidant and reaction conditions is critical to ensure selectivity and to avoid unwanted side reactions.
Stereochemical Control and Asymmetric Synthesis of Methyl 2 Amino 4 Methylpent 4 Enoate
Enantioselective Synthesis Approaches
The generation of a single enantiomer of Methyl 2-amino-4-methylpent-4-enoate is a primary focus of synthetic efforts. Methodologies are broadly categorized into asymmetric alkylation and chemoenzymatic protocols.
Asymmetric Alkylation Methodologies
Asymmetric alkylation represents a powerful strategy for the enantioselective synthesis of α-amino acids. These methods typically involve the alkylation of a chiral glycine (B1666218) enolate equivalent, where the chirality is induced by a covalently bonded chiral auxiliary or by a chiral catalyst.
One of the most established approaches involves the use of chiral phase-transfer catalysts (PTC) for the alkylation of glycine Schiff base esters. In this methodology, a glycine derivative, such as the benzophenone (B1666685) Schiff base of methyl glycinate, is deprotonated to form an enolate. This enolate is then alkylated with an appropriate electrophile, in this case, a methallyl halide (e.g., 3-bromo-2-methylprop-1-ene). The enantioselectivity is controlled by a chiral PTC, often a derivative of Cinchona alkaloids, which forms a chiral ion pair with the enolate, guiding the approach of the electrophile to one face of the nucleophile. iu.edu While this method is broadly applicable, its success for synthesizing this compound would depend on optimizing the catalyst, solvent, and reaction conditions to achieve high enantiomeric excess (ee).
Another significant approach is the use of chiral nickel(II) complexes of glycine Schiff bases. These complexes serve as chiral glycine equivalents, where the metal center and the chiral ligand create a rigid and well-defined stereochemical environment. rsc.org Alkylation of these complexes with methallyl bromide, typically in the presence of a base, can proceed with high diastereoselectivity. Subsequent hydrolysis of the alkylated complex releases the desired α-amino acid ester. The stereochemical outcome is dictated by the chiral ligand, which is often derived from amino acids like proline. rsc.org
More recent developments in the synthesis of α-allyl amino esters include hydrogen-bond-donor catalysis. nih.govnih.gov In this approach, a chiral catalyst, such as a squaramide, activates an electrophile (e.g., an N-carbamoyl-α-chloro glycinate) towards nucleophilic attack by an allylsilane or allylstannane reagent through hydrogen bonding. nih.govnih.gov This method has shown high enantio- and diastereoselectivity for a range of α-allyl amino esters and could be a viable route to enantiopure this compound. nih.gov
The following table summarizes key aspects of these asymmetric alkylation methodologies.
Table 1: Asymmetric Alkylation Methodologies for α-Amino Esters| Methodology | Chiral Source | Typical Substrate | Key Features | Potential for Target Compound |
|---|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Chiral Cinchona alkaloid derivatives | Glycine Schiff base esters | Operationally simple; relies on chiral ion-pairing. iu.edu | High, subject to optimization of catalyst and conditions. |
| Chiral Metal Complexes | Chiral ligand (e.g., from proline) complexed with Ni(II) | Glycine or alanine (B10760859) Schiff bases | Stoichiometric use of chiral auxiliary; high stereocontrol. rsc.org | Feasible, provides a well-defined stereochemical environment. |
| Hydrogen-Bond-Donor Catalysis | Chiral squaramide or thiourea (B124793) catalysts | N-protected α-chloro glycinates | Catalytic; mild reaction conditions; high enantioselectivity. nih.gov | Promising, represents a modern and efficient approach. |
Chemoenzymatic Asymmetric Synthesis Protocols
Chemoenzymatic methods offer an attractive alternative to purely chemical approaches, often providing high enantioselectivity under mild reaction conditions. The primary strategy in this context is the enzymatic kinetic resolution of a racemic mixture of this compound.
Enzymatic kinetic resolution relies on the ability of an enzyme to selectively catalyze the reaction of one enantiomer from a racemic pair, leaving the other enantiomer unreacted. Lipases and acylases are commonly employed for the resolution of racemic α-amino acid esters. nih.govnih.gov
In a typical kinetic resolution protocol for this compound, a racemic mixture of the ester would be subjected to enzymatic hydrolysis. An L-selective lipase (B570770), for instance, would preferentially hydrolyze the L-enantiomer of the methyl ester to the corresponding carboxylic acid (L-2-amino-4-methylpent-4-enoic acid), while leaving the D-enantiomer of the methyl ester largely unreacted. nih.gov The resulting mixture of the L-amino acid and the D-amino ester can then be separated. The efficiency of this process is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value). High E-values are necessary for obtaining both the product and the unreacted starting material with high enantiomeric excess.
Alternatively, the resolution can be performed via enantioselective transesterification or acylation in an organic solvent. utupub.fi In this case, a racemic amino ester is acylated in the presence of an acyl donor (e.g., vinyl acetate) and a lipase. One enantiomer is selectively acylated, allowing for separation from the unreacted enantiomer. Lipases from Candida antarctica (CAL-B), Pseudomonas cepacia, and Candida rugosa have been widely used for such resolutions. nih.govutupub.fimdpi.com
The table below provides an overview of enzymes commonly used in the kinetic resolution of amino acid esters.
Table 2: Enzymes for Kinetic Resolution of α-Amino Acid Esters| Enzyme Class | Common Enzymes | Reaction Type | Key Advantages |
|---|---|---|---|
| Lipases | Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PCL) | Hydrolysis, Transesterification, Acylation nih.govutupub.fi | High enantioselectivity, broad substrate tolerance, operational stability. |
| Acylases | Porcine Kidney Acylase, Aspergillus sp. Acylase | Hydrolysis of N-acyl-amino acids | High specificity for L-amino acids. |
| Proteases | Subtilisin, α-Chymotrypsin | Hydrolysis, Aminolysis | Can operate in aqueous and non-aqueous media. |
Diastereoselective Synthesis Considerations
While this compound itself possesses only one stereocenter at the α-carbon, diastereoselective synthesis becomes a critical consideration when derivatives are synthesized that contain an additional stereocenter. For example, if the double bond were to be functionalized (e.g., through epoxidation or dihydroxylation), a second stereocenter would be created, leading to diastereomers.
In such cases, the principles of diastereoselective synthesis would apply. The stereochemical outcome of a reaction at the double bond could be influenced by the existing stereocenter at the α-carbon. This is known as substrate-controlled diastereoselection. For instance, the approach of a reagent to the double bond might be sterically hindered from one face by the substituents on the α-carbon, leading to a preference for the formation of one diastereomer over the other.
Furthermore, reagent-controlled diastereoselection could be employed, where a chiral reagent is used to control the stereochemistry of the newly formed center, irrespective of the stereochemistry of the starting material.
In the context of synthesizing analogs of this compound, methods that create two adjacent stereocenters simultaneously are of great interest. For example, the catalytic asymmetric allylation of α-iminoesters can generate products with vicinal stereocenters with high diastereoselectivity. rsc.org While the target molecule is the product of allylation with a non-substituted allyl group at the terminus, using a substituted allyl nucleophile (e.g., a crotyl group) in a reaction with a glycine imine derivative would necessitate control over both enantioselectivity and diastereoselectivity. nih.gov
Chemical Transformations and Reaction Mechanisms of Methyl 2 Amino 4 Methylpent 4 Enoate
Olefin Functionalization Reactions
The olefinic group in methyl 2-amino-4-methylpent-4-enoate is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the synthesis of diverse amino acid derivatives.
Hydroboration-Hydrolysis Sequences
While specific studies on the hydroboration-hydrolysis of this compound are not extensively documented, the reaction can be predicted based on established principles of hydroboration of alkenes. This two-step sequence is a classic method for the anti-Markovnikov hydration of a double bond.
In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), adds across the carbon-carbon double bond. The boron atom adds to the less substituted carbon (C4), and a hydrogen atom adds to the more substituted carbon (C5). This regioselectivity is driven by both steric and electronic factors. The subsequent oxidation and hydrolysis step, typically achieved with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), replaces the boron group with a hydroxyl group.
This sequence would convert this compound into methyl 2-amino-5-hydroxy-4-methylpentanoate. The resulting primary alcohol can serve as a handle for further synthetic manipulations.
Table 1: Hypothetical Reaction Data for Hydroboration-Hydrolysis of this compound
| Reagent 1 | Reagent 2 | Product | Regioselectivity |
| 1. BH₃-THF | 2. H₂O₂, NaOH | Methyl 2-amino-5-hydroxy-4-methylpentanoate | Anti-Markovnikov |
Sharpless Dihydroxylation of Alkenyl Amino Acid Derivatives
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgmdpi.com This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.orgorganic-chemistry.org The stoichiometric oxidant is typically potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO). organic-chemistry.org
When applied to this compound, this reaction would hydroxylate the double bond to yield methyl 2-amino-4,5-dihydroxy-4-methylpentanoate. The choice of the chiral ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (B8771983) (DHQD) derivative, determines which face of the alkene is hydroxylated, leading to the formation of a specific enantiomer of the diol product. wikipedia.org The reaction is highly site-selective, targeting the most electron-rich double bond in a molecule. wikipedia.org
The mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. organic-chemistry.org Subsequent hydrolysis releases the diol and regenerates the osmium catalyst. organic-chemistry.org
Table 2: Reagents for Sharpless Asymmetric Dihydroxylation
| Reagent | Function |
| Osmium Tetroxide (OsO₄) | Catalyst |
| Chiral Ligand (e.g., (DHQ)₂PHAL) | Induces enantioselectivity |
| Stoichiometric Oxidant (e.g., K₃[Fe(CN)₆]) | Regenerates the catalyst |
| Additive (e.g., K₂CO₃) | Buffer |
| Solvent | e.g., t-BuOH/H₂O |
These chiral diols are valuable intermediates in the synthesis of various natural products and biologically active molecules. mdpi.com
Radical Addition Reactions to Unsaturated Linkages
Free-radical additions provide a versatile method for the functionalization of the olefinic bond in unsaturated amino acids. acs.orgwikipedia.org These reactions typically proceed via a radical chain mechanism involving initiation, propagation, and termination steps. wikipedia.org
One notable example is the radical hydrofluorination of unsaturated amino acid substrates, which has been shown to be an effective method for preparing side-chain-fluorinated amino acid derivatives. acs.org Similarly, radical hydroazidation allows for the synthesis of side-chain amino-substituted amino acids, which are analogues of lysine. acs.org These transformations demonstrate the tolerance of the amino acid functional groups to radical reaction conditions. acs.org
The general mechanism involves the generation of a radical which then adds to the less substituted carbon of the double bond, leading to a more stable radical intermediate on the more substituted carbon. wikipedia.org This intermediate then abstracts an atom from a donor molecule to form the final product and propagate the radical chain. wikipedia.org Lewis acids can be used to promote radical conjugate additions to α,β-unsaturated α-nitro esters, which can then be converted to β-substituted α-amino acid derivatives. acs.orgnih.gov
Table 3: Examples of Radical Additions to Unsaturated Amino Acids
| Reaction | Radical Source | Product Type | Reference |
| Hydrofluorination | HF/Pyridine, Initiator | Side-chain-fluorinated amino acid | acs.org |
| Hydroazidation | Fe(III)/NaBH₄, NaN₃ | Side-chain-azido-substituted amino acid | acs.org |
Transformations Involving the Amine Moiety
Hydrolysis of Imine Precursors
The synthesis of α-amino acids can be achieved through the hydrolysis of an α-amino nitrile, which is often formed from an imine precursor. khanacademy.org This is a key step in the Strecker amino acid synthesis. khanacademy.org Imines can be hydrolyzed back to the corresponding primary amine and carbonyl compound, typically under acidic conditions. masterorganicchemistry.comlibretexts.org
The mechanism of acid-catalyzed imine hydrolysis involves the protonation of the imine nitrogen, making the imine carbon more electrophilic. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the imine carbon. masterorganicchemistry.com A series of proton transfers follows, leading to a carbinolamine intermediate. masterorganicchemistry.com Subsequent protonation of the nitrogen atom facilitates the elimination of the amine as a good leaving group, resulting in a protonated carbonyl group which is then deprotonated to yield the final aldehyde or ketone. masterorganicchemistry.com
In the context of synthesizing this compound, a precursor imine would be formed from methyl 2-oxo-4-methylpent-4-enoate and an amine source like ammonia. The subsequent hydrolysis of this imine under controlled conditions would yield the desired α-amino ester. The reaction is reversible, and an excess of water and acid is used to drive the equilibrium towards the hydrolysis products. masterorganicchemistry.commasterorganicchemistry.com
Mechanistic Investigations of Related Transformations
While specific mechanistic studies focused solely on this compound are limited, the mechanisms of the transformations described above are well-established for related unsaturated compounds.
For instance, the mechanism of the Sharpless asymmetric dihydroxylation has been a subject of considerable investigation. It is generally accepted to proceed through a [3+2]-cycloaddition pathway between the osmium-ligand complex and the alkene, although a [2+2]-cycloaddition followed by rearrangement has also been considered. organic-chemistry.org
The mechanism of free-radical addition to alkenes is a cornerstone of organic chemistry, characterized by its chain reaction nature. wikipedia.org The regioselectivity is typically anti-Markovnikov, governed by the stability of the radical intermediate. wikipedia.org
The hydrolysis of imines is a classic example of nucleophilic addition to a polarized double bond, with the reaction rate being pH-dependent. masterorganicchemistry.com Under acidic conditions, the rate-determining step can be the decomposition of the tetrahedral intermediate. masterorganicchemistry.com
These established mechanistic frameworks provide a solid foundation for understanding and predicting the reactivity of this compound and for designing new synthetic routes based on this versatile building block.
Exploring the Chemical Reactivity of this compound
This compound is a functionalized α-amino acid ester, a class of compounds that serve as versatile building blocks in organic synthesis. The presence of both an amino group and an alkenyl side chain provides multiple reactive sites for complex chemical transformations. This article details several advanced reaction mechanisms and chemical transformations involving this compound and its structural analogs, highlighting its utility in constructing complex molecular architectures.
Chemical Transformations and Reaction Mechanisms
While specific studies detailing the reactivity of this compound are specialized, a comprehensive understanding of its chemical behavior can be extrapolated from research on analogous α-amino esters with unsaturated side chains. These compounds are substrates for a variety of metal-mediated and organocatalytic reactions.
Alkoxycobaltation reactions represent a powerful method for the functionalization of alkenes. While direct studies on this compound are not extensively documented, the reactivity of similar alkenyl systems is well-established. In this type of reaction, a cobalt complex adds across the double bond of the alkenyl side chain. The process is typically initiated by the coordination of the cobalt center to the alkene. Subsequently, an alkoxy group, either from a solvent or an added alcohol, attacks the coordinated alkene, leading to the formation of a stable organocobalt intermediate. This intermediate can then undergo further transformations, such as oxidation or reduction, to yield a variety of functionalized products. The regioselectivity and stereoselectivity of the addition are often influenced by the steric and electronic properties of the substrate and the cobalt catalyst employed.
The unique structure of unsaturated amino acids like the parent acid of this compound allows for intramolecular metal-mediated rearrangements, such as the chelate-enolate Claisen rearrangement. zenodo.orgrsc.org This stereoselective reaction is a powerful tool for forming α-alkylated γ,δ-unsaturated amino acids. rsc.org The process typically involves the deprotonation of an N-protected amino acid allylic ester to form an enolate, which is then "chelated" or stabilized by a metal ion. This chelation fixes the geometry of the enolate. Upon warming, the compound undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a new carbon-carbon bond with high diastereoselectivity. zenodo.orgrsc.org This methodology can be applied not only to single amino acids but also to peptides, allowing for the introduction of unsaturated side chains that can be further modified. uni-saarland.de
| Reactant Type | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|
| N-protected amino acid allylic esters | Chelate-enolate Claisen rearrangement | Highly diastereoselective | rsc.org |
| Tosylated peptide allylic esters | Claisen rearrangement | Chirality of peptide chain acts as stereocontrolling element | zenodo.org |
N-Heterocyclic carbenes (NHCs) are versatile organocatalysts capable of mediating a wide array of chemical transformations. mdpi.com In oxidative NHC catalysis, the NHC catalyst reacts with a carbonyl compound, such as an aldehyde, to form a Breslow intermediate. This intermediate is then oxidized to generate an acyl azolium ion, which is a highly reactive electrophilic species. mdpi.com This acyl azolium can then react with various nucleophiles.
In the context of a molecule like this compound, the alkenyl group or a derivative could potentially act as a nucleophile in an intramolecular annulation (ring-forming) reaction. Alternatively, related unsaturated substrates like enals can participate in NHC-catalyzed annulations with other molecules, such as cyclic β-enamino esters, to construct complex heterocyclic skeletons like the indolo[2,3-a]quinolizidine core found in many natural products. rsc.org These reactions offer efficient pathways to build complex molecular structures under mild conditions. acs.org
Palladium-catalyzed decarboxylative cross-coupling has become a vital synthetic strategy for forming carbon-carbon bonds. rsc.org This reaction type uses carboxylic acids, which are often inexpensive and readily available, as coupling partners with organic halides. wikipedia.org The general mechanism involves the conversion of a C-COOH bond into a C-M bond with the extrusion of carbon dioxide. wikipedia.org
For amino acid derivatives, this reaction allows for the formation of α-amino anion equivalents that can be coupled with electrophiles. figshare.com A common mechanistic pathway involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with a metal carboxylate (often formed with copper or silver) and subsequent decarboxylation to form an organopalladium intermediate. Reductive elimination then yields the final cross-coupled product and regenerates the Pd(0) catalyst. wikipedia.orgacs.org Theoretical studies have shown that for certain substrates, like 2-(2-azaaryl)acetates, the nitrogen atom of the heteroaromatic ring coordinates directly to the palladium center in the decarboxylation transition state. acs.org
| Catalyst System | Substrate 1 | Substrate 2 | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Palladium | α-Amino Acid Derivative | π-Allyl Palladium Electrophile | Decarboxylative metalation | figshare.com |
| Palladium/Copper | Aryl Halide | Aromatic Carboxylic Acid | Transmetalation of aryl copper species to palladium complex | wikipedia.org |
| Palladium | Aryl Halide/Triflate | 2-(2-Azaaryl)acetate | Nitrogen coordination to Pd(II) in transition state | acs.org |
When reaction mechanisms are suspected to involve short-lived radical intermediates, radical trapping experiments are a crucial tool for elucidation. researchgate.net These experiments introduce a "radical trap" or "scavenger" into the reaction mixture, which is a molecule that readily reacts with radical species to form a stable, detectable product. csbsju.edu
A widely used radical scavenger is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. csbsju.edu TEMPO is a stable radical itself and efficiently combines with transient carbon-centered or other radicals to form stable adducts. csbsju.eduacs.org The detection of these TEMPO adducts by techniques like mass spectrometry provides strong evidence for the existence of a radical pathway. acs.org For instance, if a reaction involving this compound were being studied, the addition of TEMPO could help determine if radical intermediates are formed, for example, at the allylic position of the side chain or at the α-carbon under certain reaction conditions. researchgate.netresearchgate.net This technique is broadly applicable, from studying the oxidation of amino acids to understanding photocatalyzed reactions. researchgate.netcsbsju.edu
Methyl 2 Amino 4 Methylpent 4 Enoate As a Synthetic Building Block
Integration into Peptidomimetic Structures
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability, bioavailability, and biological activity. The incorporation of non-proteinogenic amino acids, such as methyl 2-amino-4-methylpent-4-enoate, is a common strategy in the design of peptidomimetics. mdpi.com The unsaturated side chain of this amino acid ester can introduce conformational constraints into a peptide backbone, influencing its secondary structure and interaction with biological targets.
The derivative, Fmoc-4,5-dehydro-L-leucine, is a recognized building block in peptide synthesis. chemimpex.comscbt.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental for the stepwise assembly of amino acids in solid-phase peptide synthesis. The dehydro-leucine residue can enhance the stability and bioactivity of the resulting peptides. chemimpex.com The double bond in the side chain can also serve as a handle for further modifications, such as cross-linking or the attachment of other molecules, a technique utilized in bioconjugation and protein engineering. chemimpex.com
Precursor for Complex Amino Acid Derivatives
The chemical functionalities of this compound make it an ideal starting material for the synthesis of a variety of complex and unnatural amino acid derivatives. These derivatives are of significant interest due to their potential to modulate the biological and pharmacological properties of peptides and other bioactive molecules.
Synthesis of Fluorinated Olefinic Amino Acids and Analogues
The introduction of fluorine into amino acids can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and acidity, often leading to enhanced biological activity. researchgate.netnih.gov While direct synthesis of fluorinated analogues from this compound is not extensively documented, related unsaturated amino acids have been utilized as precursors for such compounds. For instance, the asymmetric alkylation of chiral templates with reagents like 2-fluoroallyl tosylate has been employed to produce (S)-2-amino-4-fluoropent-4-enoic acid. researchgate.net This suggests a plausible synthetic route where the double bond of this compound could be subjected to fluorination reactions.
Derivatization to Hydroxylated and Azido-Substituted Amino Acids
Hydroxylated amino acids are important components of many natural products and can be key to their biological function. The double bond in this compound provides a reactive site for the introduction of a hydroxyl group through various methods, such as hydroboration-oxidation or dihydroxylation.
Similarly, azido-substituted amino acids are valuable intermediates in the synthesis of complex peptides and other nitrogen-containing compounds. nih.govuni-saarland.de The azide (B81097) group can be introduced via the ring-opening of an epoxide derived from the double bond of this compound, followed by nucleophilic substitution with an azide source. Alternatively, methods involving the conversion of a hydroxyl group, as mentioned above, to an azide are also well-established. nih.gov
Formation of Di- and Trifluoroolefinic Amino Acid Derivatives
Applications in the Synthesis of α-Methylated Amino Acids
The introduction of a methyl group at the α-carbon of an amino acid can have profound effects on the conformational preferences and proteolytic stability of peptides. enamine.net α-Methylated amino acids are known to induce helical or turn conformations in peptides and can enhance their resistance to enzymatic degradation. enamine.net The synthesis of α-methylated amino acids can be achieved through various methods, including the methylation of enolates derived from protected amino acids. While not a direct transformation of the side chain, the core structure of this compound can be modified to incorporate an α-methyl group through established synthetic protocols. nih.gov
Role in the Construction of Nitrogen-Containing Heterocycles
The structural framework of this compound is amenable to cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals and biologically active compounds. The presence of both an amino and an ester group, along with the reactive double bond, allows for a range of intramolecular cyclization strategies. For instance, palladium-catalyzed intramolecular amination reactions (aza-Wacker cyclization) of similar unsaturated amino esters are known to produce cyclic amino acids. nih.gov Such reactions could potentially be applied to this compound to generate novel heterocyclic structures with defined stereochemistry.
Advanced Spectroscopic and Computational Approaches in Research on Methyl 2 Amino 4 Methylpent 4 Enoate
High-Resolution Spectroscopic Characterization in Synthetic Research
Spectroscopic analysis is fundamental to the verification and characterization of newly synthesized molecules like Methyl 2-amino-4-methylpent-4-enoate. A combination of techniques provides a comprehensive structural profile of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural assignment of organic molecules by mapping the chemical environments of their hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. For this compound, specific resonances are expected that correspond to its unique structural features. Isotope labeling strategies can be employed to enhance NMR studies, particularly in complex systems. nih.gov
In ¹H NMR, the protons of the ester's methyl group would likely appear as a singlet, while the α-proton adjacent to the amino group would present as a multiplet. The methylene (B1212753) protons would also show as a multiplet due to coupling with the α-proton. The terminal vinyl protons and the vinyl methyl group would exhibit characteristic shifts and coupling patterns indicative of the alkene moiety.
In ¹³C NMR, distinct signals would correspond to the carbonyl carbon of the ester, the two sp² hybridized carbons of the double bond, the α-carbon bearing the amino group, the methylene carbon, the ester methyl carbon, and the vinyl methyl carbon. The precise chemical shifts provide definitive evidence for the compound's carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | N/A | ~170-175 |
| α-Carbon (CH-NH₂) | ~3.5-4.0 | ~55-60 |
| Methylene (CH₂) | ~2.2-2.6 | ~35-40 |
| Quaternary Vinyl C | N/A | ~140-145 |
| Terminal Vinyl CH₂ | ~4.8-5.0 | ~110-115 |
| Vinyl Methyl (CH₃) | ~1.7-1.9 | ~20-25 |
| Ester Methyl (OCH₃) | ~3.6-3.8 | ~50-55 |
| Amino (NH₂) | Variable | N/A |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern under ionization. The molecular formula for the compound is C₇H₁₃NO₂, corresponding to a molecular weight of approximately 143.19 g/mol . sigmaaldrich.com
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 143. Subsequent fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to yield a fragment at m/z 112, or the loss of the entire carbomethoxy group (-COOCH₃) resulting in a peak at m/z 84. Other characteristic fragments would arise from cleavages within the pentenoate chain, providing further confirmation of the structure.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| [M]⁺ | [C₇H₁₃NO₂]⁺ | 143 |
| [M - OCH₃]⁺ | [C₆H₁₀NO]⁺ | 112 |
| [M - COOCH₃]⁺ | [C₅H₁₀N]⁺ | 84 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. libretexts.org For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural components. nist.gov
Key expected absorptions include N-H stretching vibrations for the primary amine, a strong C=O stretching band for the ester group, a C=C stretching vibration for the alkene, and various C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons. docbrown.info The fingerprint region of the spectrum provides a unique pattern for the molecule as a whole.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300-3500 (two bands) |
| Ester (C=O) | Stretch | 1735-1750 |
| Alkene (C=C) | Stretch | 1640-1680 |
| Alkene (=C-H) | Stretch | 3010-3095 |
| Alkane (C-H) | Stretch | 2850-3000 |
| Ester (C-O) | Stretch | 1000-1300 |
Computational Chemistry for Mechanistic Insights and Design
Computational chemistry provides powerful predictive tools that complement experimental research, offering insights into reaction mechanisms and molecular interactions that can be difficult to observe directly.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction pathways by calculating the geometries and energies of reactants, transition states, and products. nih.govresearchgate.net For this compound, DFT studies could be used to explore various potential reactions, such as additions to the carbon-carbon double bond or reactions involving the amino or ester functionalities.
By mapping the potential energy surface, researchers can determine activation energies, predict reaction kinetics, and elucidate detailed step-by-step mechanisms. This theoretical approach is crucial for understanding the compound's reactivity and for designing new synthetic routes or predicting its metabolic fate.
Computational methods are increasingly used to design and engineer enzymes for specific biotechnological applications. nih.gov These techniques can model the interaction between a substrate, such as this compound, and the active site of an enzyme. nih.gov
Methods like molecular docking can predict the preferred binding orientation of the substrate within the enzyme's active site. Following docking, molecular dynamics (MD) simulations can be run to study the stability of the enzyme-substrate complex and observe the conformational changes that may occur upon binding. researchgate.net These computational approaches are instrumental in identifying or engineering enzymes that could act upon this specific amino acid ester, for applications in biocatalysis or synthetic biology.
In Situ Reaction Monitoring Techniques
ReactIR Spectroscopy in Crystallization and Reaction Analysis
In the landscape of modern process analytical technology (PAT), in-situ monitoring techniques are indispensable for gaining a deep understanding of reaction kinetics, pathways, and mechanisms, as well as for controlling crystallization processes. mt.com Among these, ReactIR spectroscopy, a form of in-situ Fourier Transform Infrared (FTIR) spectroscopy, has emerged as a powerful tool for real-time analysis. mt.commt.com This section will detail the application of ReactIR in the context of research involving this compound, focusing on its utility in monitoring both its synthesis and crystallization.
ReactIR technology operates by immersing a probe with an attenuated total reflectance (ATR) sensor directly into a reaction vessel or crystallizer. youtube.com This allows for the continuous collection of mid-infrared spectra of the solution phase without the need for extractive sampling. mt.com The mid-infrared region is particularly informative as it contains the "fingerprint" frequencies corresponding to the fundamental vibrational modes of molecules. mt.commt.com By tracking the changes in the intensity of characteristic infrared absorption bands over time, researchers can monitor the concentration profiles of reactants, intermediates, and products, thereby elucidating reaction kinetics and endpoints. mt.comyoutube.com
In the context of the synthesis of this compound, ReactIR can be instrumental in tracking the progress of the reaction. For instance, in a hypothetical synthesis involving the esterification of the corresponding amino acid, key functional groups would exhibit distinct infrared absorptions. The disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch and C-O stretch would be indicative of reaction progression.
A hypothetical reaction monitoring scenario for the synthesis of this compound is presented below. The data illustrates how the concentration of reactants and products, as inferred from their characteristic IR bands, would change over time.
Interactive Data Table: Hypothetical ReactIR Monitoring of this compound Synthesis
| Time (minutes) | Reactant A (e.g., Amino Acid) Concentration (mol/L) | Product (this compound) Concentration (mol/L) |
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 20 | 0.65 | 0.35 |
| 30 | 0.45 | 0.55 |
| 40 | 0.25 | 0.75 |
| 50 | 0.10 | 0.90 |
| 60 | 0.05 | 0.95 |
Furthermore, ReactIR is highly valuable in the study and control of crystallization processes. The transition from a dissolved solute to a solid crystalline phase is accompanied by significant changes in the infrared spectrum. By monitoring the concentration of the solute in the supernatant, the onset of nucleation and the rate of crystal growth can be accurately determined. This real-time data is crucial for developing robust and repeatable crystallization protocols, ensuring desired crystal attributes such as size distribution and polymorphic form.
For this compound, a typical crystallization monitoring experiment using ReactIR would involve tracking the decrease in the intensity of one of its characteristic absorption bands in the solution phase as the crystallization proceeds. The table below provides an illustrative example of the kind of data that would be generated.
Interactive Data Table: Hypothetical ReactIR Data for the Crystallization of this compound
| Time (minutes) | Solute Concentration in Supernatant (g/L) | Key IR Peak Intensity (Absorbance Units) |
| 0 | 50.0 | 0.80 |
| 15 | 50.0 | 0.80 |
| 30 | 45.2 | 0.72 |
| 45 | 30.5 | 0.49 |
| 60 | 20.1 | 0.32 |
| 75 | 15.8 | 0.25 |
| 90 | 15.0 | 0.24 |
The use of multivariate data analysis and chemometrics can further enhance the utility of ReactIR data, allowing for the deconvolution of complex spectra and the quantitative modeling of reaction and crystallization systems. youtube.com This powerful combination of in-situ measurement and data analysis provides researchers with a comprehensive understanding of the chemical processes involving this compound, facilitating process optimization and control. mt.com
Enzymatic and Biocatalytic Synthesis and Transformations
Chemoenzymatic Routes to Enantiopure Derivatives
Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic steps to create efficient and selective routes to target molecules. A primary application in the context of amino acid derivatives is the enzymatic resolution of racemates to obtain enantiopure compounds, which are crucial for pharmaceutical applications.
Lipases are frequently employed for the kinetic resolution of racemic alcohols, amines, and esters. For instance, the lipase-catalyzed enantioselective acetylation of racemic alcohols has been shown to be highly effective, achieving excellent enantiomeric excess (ee). In a study on a related amino alcohol, lipase (B570770) B from Candida antarctica (CAL-B) was used for the acylation of methyl (2E,4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate. This process yielded the (4S,5R)-acetate with 99.2% ee and left the unreacted (4R,5S)-alcohol with 98.2% ee, demonstrating an exceptionally high enantioselectivity (E-value > 1000). researchgate.net
This principle can be applied to a racemic mixture of a suitable derivative of Methyl 2-amino-4-methylpent-4-enoate. A typical chemoenzymatic approach would involve:
Chemical synthesis of a racemic precursor, such as a corresponding amino alcohol.
Enzymatic resolution via lipase-catalyzed acylation, where one enantiomer is selectively acylated.
Separation of the acylated and unacylated enantiomers.
Chemical conversion of the separated enantiomers into the desired final products.
Table 1: Key Enzymes and Reactions in Chemoenzymatic Resolution
| Enzyme | Enzyme Class | Typical Reaction | Substrate Example (Analogous) | Product Enantiopurity |
|---|
Biocatalytic Functionalization of Unsaturated Amino Acids
The functionalization of amino acids using biocatalysts allows for precise modifications to the molecular structure. For unsaturated amino acids, enzymes can target either the amino acid backbone or the unsaturated moiety.
Several classes of enzymes are capable of such transformations:
P450 Monooxygenases : Enzymes like OleT, a P450 monooxygenase, can catalyze the decarboxylation of fatty acids to produce terminal alkenes. This type of reaction demonstrates the potential for enzymes to interact with and modify carboxyl groups in amino acids to generate unsaturated functionalities. google.com
α-Ketoglutarate-Dependent (αKGD) Monooxygenases : This class of enzymes is known for its ability to hydroxylate amino acids with high regio- and stereoselectivity. For example, different αKGDs can selectively produce all four possible isomers of 3- and 4-hydroxyproline. researchgate.net Such enzymes could potentially be engineered to hydroxylate the backbone or side chain of unsaturated amino acids.
Methyltransferases : S-adenosyl-l-methionine (SAM)-dependent methyltransferases are involved in the C-methylation of various natural products. These enzymes could be explored for the methylation of the α-keto acid precursor of this compound. researchgate.net
The biosynthesis of the related unsaturated amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) involves a polyketide synthase that utilizes acetyl-CoA, malonyl-CoA, and SAM to construct the carbon backbone, indicating a natural enzymatic pathway for creating complex unsaturated and methylated amino acid structures. nih.govresearchgate.net
Multi-Enzyme Cascade Reactions
Multi-enzyme cascade reactions, where several enzymatic steps are performed in a single reaction vessel, mimic the efficiency of metabolic pathways in nature. nih.govresearchgate.net These one-pot syntheses are advantageous as they minimize intermediate purification steps, reduce waste, and can overcome unfavorable thermodynamic equilibria. nih.gov
A hypothetical multi-enzyme cascade for the synthesis of an enantiopure derivative of this compound could be designed by combining several enzyme classes. For example, the synthesis of all four stereoisomers of 4-methylheptan-3-ol was achieved in a one-pot, two-step procedure using an ene-reductase (ER) and an alcohol dehydrogenase (ADH). mdpi.com
Table 2: Example of a Multi-Enzyme Cascade for Stereoselective Synthesis
| Step | Enzyme Class | Transformation | Cofactor | Example Application |
|---|---|---|---|---|
| 1 | Ene-Reductase (ER) | Stereoselective reduction of a C=C double bond | NAD(P)H | Creation of the first chiral center in 4-methylheptan-3-one mdpi.com |
| 2 | Alcohol Dehydrogenase (ADH) | Stereoselective reduction of a carbonyl group | NAD(P)H | Creation of the second chiral center to form 4-methylheptan-3-ol mdpi.com |
This approach could be adapted to produce chiral derivatives of this compound from a suitable unsaturated precursor. For instance, a cascade involving an engineered oxidase, a dehydrogenase, and a transaminase has been successfully used to convert 5-(hydroxymethyl)furfural into 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), demonstrating the power of combining different enzyme activities for complex transformations in a one-pot setup. rsc.org
Future Research Directions and Perspectives
Development of Novel Stereoselective Methodologies
The synthesis of enantiomerically pure amino acids is a cornerstone of modern organic and medicinal chemistry. For Methyl 2-amino-4-methylpent-4-enoate, the development of novel stereoselective synthetic methods is a critical area for future investigation.
Current research on related α,β-unsaturated amino esters has highlighted several successful strategies that could be adapted and optimized. Asymmetric hydrogenation is a particularly promising approach. While rhodium and ruthenium-based catalysts with chiral phosphine (B1218219) ligands have been extensively used for the asymmetric hydrogenation of dehydroamino acid derivatives, the exploration of catalysts based on more abundant and less toxic metals is a key future direction. nih.gov The development of novel chiral ligands that can induce high stereoselectivity in the reduction of the double bond of this compound would be a significant advancement.
Another important avenue is the use of chiral auxiliaries. These are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. researchgate.net While effective, traditional chiral auxiliaries often require harsh conditions for their removal. Future research could focus on developing novel, easily cleavable chiral auxiliaries for the synthesis of optically pure derivatives of this compound. The ideal auxiliary would be inexpensive, recyclable, and afford high diastereoselectivity in key bond-forming reactions.
Furthermore, the exploration of organocatalysis for the stereoselective synthesis of this compound presents an exciting frontier. Chiral organocatalysts offer a metal-free alternative and can promote a wide range of asymmetric transformations. nih.gov Designing bifunctional organocatalysts that can activate both the electrophile and the nucleophile in reactions leading to chiral derivatives of this compound could provide a powerful and environmentally friendly synthetic tool.
Exploration of New Reactivity Modes and Catalytic Systems
The inherent reactivity of the α,β-unsaturated system in this compound makes it a versatile substrate for a variety of chemical transformations. Future research should focus on exploring new reactivity modes and developing novel catalytic systems to expand its synthetic utility.
One area of significant potential is in cycloaddition reactions. The double bond in this compound can act as a dienophile or a dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively. mdpi.com This could provide access to a diverse range of complex cyclic and heterocyclic amino acid derivatives. The development of new catalysts that can control the regio- and stereoselectivity of these cycloadditions is a key challenge and a promising research direction.
Transition metal-catalyzed cross-coupling reactions represent another fertile ground for exploration. Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, have been successfully applied to dehydroalanine (B155165) derivatives for the introduction of aryl and vinyl substituents. researchgate.netacs.orgnih.govresearchgate.net Adapting these methods to this compound would enable the synthesis of a wide array of novel unnatural amino acids with diverse side chains. Future work could focus on expanding the scope of coupling partners and developing more efficient and sustainable catalytic systems, for instance, by using water as a solvent. researchgate.netacs.org
Moreover, the exploration of asymmetric conjugate additions to the α,β-unsaturated system is of great interest. The development of catalytic systems that can deliver various nucleophiles (e.g., carbon, nitrogen, oxygen, and sulfur nucleophiles) to the β-position with high enantioselectivity would provide a direct route to chiral β-substituted amino acid derivatives. nih.gov This would be particularly valuable for the synthesis of compounds with potential biological activity.
Computational-Experimental Synergy in Mechanistic Elucidation and Rational Design
The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the development of new synthetic methods and catalysts. For this compound, this synergy can be instrumental in several key areas.
Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving this compound. researchgate.net For instance, understanding the transition states and reaction pathways in catalytic asymmetric hydrogenations can provide crucial insights into the origins of stereoselectivity. nih.gov This knowledge can then be used to rationally design more efficient and selective catalysts.
Computational screening of potential catalysts and chiral ligands is another promising application. By modeling the interactions between the substrate and various catalyst candidates, it is possible to predict which systems are most likely to afford high stereoselectivity. acs.org This in silico approach can significantly reduce the experimental effort required for catalyst optimization.
Furthermore, computational studies can aid in understanding and predicting the reactivity of this compound in different reaction types. By calculating properties such as frontier molecular orbital energies and charge distributions, it is possible to gain insights into its behavior as an electrophile or a nucleophile. This information can guide the design of new reactions and the selection of appropriate reaction partners.
Advanced Applications in Synthetic Organic Chemistry
The unique structural and reactive properties of this compound make it a valuable building block for the synthesis of complex organic molecules. Future research should focus on leveraging its potential in the synthesis of natural products, pharmaceuticals, and other functional molecules.
Dehydroamino acids are found in a variety of natural products with interesting biological activities. mdpi.com this compound could serve as a key intermediate in the total synthesis of such natural products or their analogs. Its ability to undergo various transformations allows for the late-stage introduction of structural diversity, which is crucial for structure-activity relationship studies.
In medicinal chemistry, the incorporation of unnatural amino acids into peptides can lead to compounds with improved pharmacological properties, such as enhanced stability and bioactivity. This compound and its derivatives could be used to create novel peptidomimetics with potential therapeutic applications. The development of efficient methods for incorporating this amino acid into peptide chains will be an important area of future research.
Furthermore, the functional groups present in this compound make it a versatile scaffold for the development of new chemical probes and materials. For example, the double bond could be used for bioconjugation or for the synthesis of novel polymers with unique properties. Exploring these advanced applications will undoubtedly open up new avenues for the use of this intriguing molecule.
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-amino-4-methylpent-4-enoate, and how can reaction intermediates be stabilized?
Methodological Answer:
The synthesis typically involves a multi-step pathway starting with a protected amino acid precursor. For example, tert-butoxycarbonyl (Boc) protection of the amine group is commonly employed to prevent undesired side reactions during esterification or alkene formation . A key intermediate, such as methyl 2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoate, is synthesized via nucleophilic substitution or Michael addition, followed by deprotection under acidic conditions (e.g., HCl in dioxane) to yield the final compound . Stabilization of intermediates requires inert atmospheres (N₂/Ar), low temperatures (0–4°C), and chelating agents to mitigate oxidation of the α,β-unsaturated ester moiety .
Basic: How can the purity and structural integrity of this compound be validated experimentally?
Methodological Answer:
Purity is assessed via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to detect residual solvents or byproducts . Structural confirmation requires tandem techniques:
- NMR : and NMR to verify the presence of the α-amino ester (δ ~3.7 ppm for OCH₃) and alkene protons (δ ~5.2–5.6 ppm) .
- X-ray crystallography : Single-crystal diffraction (using SHELX or ORTEP software) resolves stereochemical ambiguities, particularly for the chiral α-carbon and alkene geometry .
Advanced: How does the stereochemistry of this compound influence its reactivity in organocatalytic applications?
Methodological Answer:
The compound’s chiral α-carbon and electron-deficient alkene make it a candidate for asymmetric catalysis. Computational modeling (DFT or molecular dynamics) predicts enantioselectivity trends by analyzing transition-state interactions between the substrate and chiral catalysts (e.g., proline derivatives) . Experimental validation involves kinetic resolution studies under varying conditions (solvent polarity, temperature) to correlate stereochemical outcomes with reaction rates and enantiomeric excess (%ee) . Contradictions in data may arise from competing non-covalent interactions (e.g., hydrogen bonding vs. steric effects), requiring multivariate analysis .
Advanced: What analytical challenges arise in quantifying degradation products of this compound under hydrolytic conditions?
Methodological Answer:
Hydrolysis of the ester group generates 2-amino-4-methylpent-4-enoic acid, which is prone to racemization and β-elimination. To mitigate this:
- LC-MS/MS with a polar stationary phase (e.g., HILIC) separates degradation products. Use isotopically labeled internal standards (e.g., deuterated analogs) for quantification .
- pH-controlled stability studies : Buffered solutions (pH 4–6) slow hydrolysis, while Arrhenius kinetics predict shelf-life under storage conditions . Contradictory data may stem from solvent-dependent tautomerism of the α-amino acid intermediate, requiring pH-stat titration for clarification .
Advanced: How can computational tools optimize the solubility and bioavailability of this compound derivatives?
Methodological Answer:
Molecular docking (AutoDock Vina) and quantitative structure-activity relationship (QSAR) models predict solubility by simulating interactions with biological membranes or solvent molecules. Key parameters include logP (lipophilicity) and Hansen solubility parameters. Experimentally, co-solvency (e.g., DMSO/water mixtures) or salt formation (e.g., hydrochloride salts) enhances aqueous solubility. Conflicting computational vs. experimental results often arise from neglecting crystal packing effects, necessitating polymorph screening via differential scanning calorimetry (DSC) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors, particularly during deprotection steps involving HCl gas .
- Waste disposal : Segregate acidic waste (e.g., post-deprotection mixtures) and neutralize with bicarbonate before disposal .
Advanced: What strategies resolve contradictions in reaction yields when scaling up this compound synthesis?
Methodological Answer:
Scale-up discrepancies often stem from heat transfer inefficiencies or mixing limitations. Solutions include:
- Flow chemistry : Continuous reactors improve temperature control and reduce exothermic side reactions .
- Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., catalyst loading, solvent ratio) affecting yield. Response surface methodology (RSM) optimizes conditions for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
